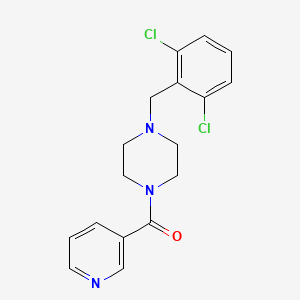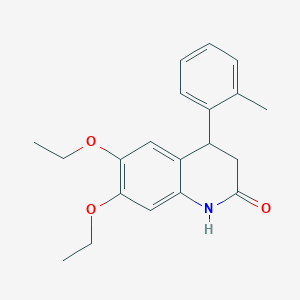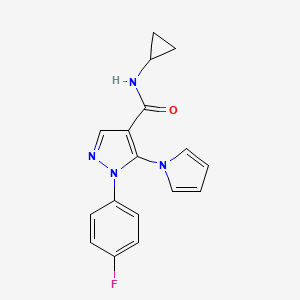![molecular formula C19H31NO2 B4655045 4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine](/img/structure/B4655045.png)
4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine
描述
4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine, also known as TRPM8 antagonist AMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is a potent antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, which plays a crucial role in various physiological processes, including thermoregulation, pain sensation, and cancer cell proliferation.
作用机制
4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine antagonist AMTB works by binding to the 4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine channel and blocking its activity. The 4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine channel is known to play a crucial role in various physiological processes, including thermoregulation, pain sensation, and cancer cell proliferation. By inhibiting the activity of this channel, AMTB can modulate these processes and potentially offer therapeutic benefits.
Biochemical and Physiological Effects
Studies have shown that 4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine antagonist AMTB has various biochemical and physiological effects. The compound has been shown to reduce cancer cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce pain sensation and improve thermoregulation in animal models.
实验室实验的优点和局限性
One of the main advantages of using 4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine antagonist AMTB in lab experiments is its potency and specificity. The compound has a high affinity for the 4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine channel and can effectively block its activity. However, one of the limitations of using AMTB is its potential toxicity and off-target effects. Careful dose optimization and toxicity testing are necessary to ensure the safety and efficacy of the compound in lab experiments.
未来方向
There are several future directions for the research and development of 4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine antagonist AMTB. One potential application is in the treatment of various types of cancer, where the compound can be used to inhibit cancer cell proliferation and induce apoptosis. Another potential application is in the development of novel pain medications, where the compound can be used to reduce pain sensation without the side effects of traditional pain medications. Further research is also needed to explore the potential off-target effects and toxicity of the compound and to optimize its dose and delivery methods for clinical use.
科学研究应用
4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine antagonist AMTB has been extensively studied for its potential applications in various fields of medicine. One of the most promising areas of research is the treatment of cancer. Studies have shown that 4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine channels are overexpressed in various cancer cells, and their inhibition using AMTB can lead to a significant reduction in cancer cell proliferation and tumor growth.
属性
IUPAC Name |
4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2/c1-16-14-17(2)18(3)19(15-16)22-11-7-5-4-6-8-20-9-12-21-13-10-20/h14-15H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTVIJLQERQYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCCCN2CCOCC2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(2,3,5-Trimethylphenoxy)hexyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4654989.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B4654992.png)

![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4655004.png)
![1-[(2-fluorobenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4655014.png)
![2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]butan-1-ol hydrochloride](/img/structure/B4655015.png)
![N-(4-chloro-2-fluorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4655016.png)

![5-benzyl-2-(4-methoxyphenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4655025.png)
![4-methyl-N-{2-methyl-4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4655034.png)
![3-{5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4655047.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-1-phenylmethanesulfonamide](/img/structure/B4655051.png)
![2-(4-methoxyphenyl)-8,9-dimethyl-7-(3-methyl-2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4655064.png)